Ciproxifan is a histamine H3 receptor antagonist (Ki = 0.5 nM for inhibition of histamine release in rat synaptosomal preparations). It is selective for histamine H3 over histamine H1 and H2, M3 muscarinic, and α1D- and β1-adrenergic receptors (Kis = 3.15-25 µM), as well as the serotonin (5-HT) receptor subtypes 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 (Kis = 1.58-15 µM) in radioligand binding assays. Ciproxifan (3-300 nM) inhibits relaxation in precontracted isolated guinea pig ileal longitudinal muscle induced by R-(–)-α-methylhistamine. In vivo, ciproxifan reduces R-(–)-α-methylhistamine-induced water consumption in rats (ED50 = 0.09 mg/kg). It increases wake episode duration and latency to fall asleep in rats when administered at a dose of 2 mg/kg.
Ciproxifan maleate(FUB-359 maleate) is a highly potent and selective histamin H3-receptor antagonist with IC50 of 9.2 nM, with low apparent affinity at other receptor subtypes. IC50 value:Target: H3 receptorIn vitro, Ciproxifan behaved as a competitive antagonist at the H3 autoreceptor controlling 3H histamine release from synaptosomes and displayed similar Ki values (0.5-1.9 nM) at the H3 receptor controlling the electrically-induced contraction of guinea pig ileum or at the brain H3 receptor labeled with 125I-iodoproxyfan. This appears to be an orally bioavailable, extremely selective and potent H3-receptor antagonist whose vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders.
Ciproxifan maleate
CAS No.: 184025-19-2
Cat. No.: VC0003620
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 184025-19-2 |
---|---|
Molecular Formula | C20H22N2O6 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone |
Standard InChI | InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | RLQFKEYRALXXEJ-BTJKTKAUSA-N |
Isomeric SMILES | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O |
Ciproxifan maleate, also known as FUB 359 maleate, is a potent, selective, and orally bioavailable antagonist of the histamine H3 receptor. It has been extensively studied for its potential applications in neurological disorders, including aging disorders and Alzheimer's disease . This compound is particularly noted for its high affinity and efficacy in rodent models, making it a valuable tool for research in neurology.
Chemical Specifications
Property | Description |
---|---|
Chemical Formula | |
Molecular Weight | Approximately 386.4 g/mol |
Color | White |
Solubility | DMSO: ≥ 100 mg/mL; H2O: 3.57 mg/mL (ultrasonic and warming to 60°C) |
CAS Number | 184025-19-2 |
Pharmacological Profile
Ciproxifan maleate acts as a competitive antagonist at the histamine H3 receptor, with an IC50 of 9.2 nM . It displays low affinity for other receptor subtypes, making it a selective tool for studying H3 receptor functions. In rodent models, ciproxifan exhibits high species-specific affinity, which is significantly higher than in humans .
Receptor Affinity
Receptor | Affinity (Ki) |
---|---|
Rodent H3R | 0.4–6.2 nM |
Mouse H3R | 0.5–0.8 nM |
Human H3R | 46–180 nM |
Research Applications
Ciproxifan maleate is used in research related to neurological diseases, including attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and sleep-wake disorders . It has been shown to improve wakefulness and attention in vivo due to its inverse agonism/antagonism at histamine H3 receptors .
Neurological Applications
-
Alzheimer's Disease: Ciproxifan is used to study cognitive impairments associated with Alzheimer's disease.
-
ADHD: Its effects on attention and cognition make it relevant for ADHD research.
-
Sleep Disorders: It is investigated for its potential to regulate sleep-wake cycles.
MAO Inhibition
Enzyme | IC50 |
---|---|
MAO A | Micromolar range |
MAO B | Micromolar range (slightly preferred) |
Safety and Handling
Ciproxifan maleate is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety precautions are necessary when working with this compound.
Safety Precautions
-
Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume